5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide is a chemical compound with a unique structure that includes a chloro group, a cyclopropyl group, a hydroxypropyl chain, and a methoxybenzamide core
Scientific Research Applications
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound.
Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.
Attachment of the methoxybenzamide core: The final step involves coupling the intermediate with a methoxybenzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like NH3 (ammonia) or RSH (thiols) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylated products.
Substitution: Formation of substituted benzamides.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzamide core.
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide: Similar structure but with additional methyl groups on the benzamide core.
Uniqueness
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-19-13-5-4-10(15)8-11(13)14(18)16-7-6-12(17)9-2-3-9/h4-5,8-9,12,17H,2-3,6-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIFGKNMCSBNJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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